molecular formula C12H12O B2430346 Spiro[indan-2,1'-cyclobutane]-1-one CAS No. 495414-28-3

Spiro[indan-2,1'-cyclobutane]-1-one

Cat. No.: B2430346
CAS No.: 495414-28-3
M. Wt: 172.227
InChI Key: JALMCDIFOWIFCH-UHFFFAOYSA-N
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Description

Spiro[indan-2,1’-cyclobutane]-1-one is a unique spirocyclic compound characterized by a bicyclic structure where an indanone and a cyclobutane ring share a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[indan-2,1’-cyclobutane]-1-one typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of alkenes with ketenes or other suitable precursors under photochemical or thermal conditions . Another approach involves the intramolecular cyclization of suitable precursors, such as methylenecyclopropanes, in the presence of catalysts like polypyridyl iridium (III) under visible light .

Industrial Production Methods

Industrial production methods for spirocyclic compounds often involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of these processes .

Chemical Reactions Analysis

Types of Reactions

Spiro[indan-2,1’-cyclobutane]-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding spirocyclic ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include spirocyclic alcohols, ketones, carboxylic acids, and various substituted derivatives depending on the reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[cyclopropane-1,2’-indan]-1-one
  • Spiro[cyclopentane-1,2’-indan]-1-one
  • Spiro[cyclohexane-1,2’-indan]-1-one

Uniqueness

Spiro[indan-2,1’-cyclobutane]-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to other spirocyclic compounds, it offers a balance of rigidity and flexibility, making it suitable for various applications in research and industry .

Properties

IUPAC Name

spiro[3H-indene-2,1'-cyclobutane]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c13-11-10-5-2-1-4-9(10)8-12(11)6-3-7-12/h1-2,4-5H,3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALMCDIFOWIFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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